molecular formula C6H12ClNO B1435662 2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride CAS No. 1803562-37-9

2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride

Cat. No. B1435662
CAS RN: 1803562-37-9
M. Wt: 149.62 g/mol
InChI Key: XZTOONBLWVEADL-UHFFFAOYSA-N
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Description

2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol. It is used for pharmaceutical testing and is a high-quality reference standard .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 149.62 g/mol and a molecular formula of C6H12ClNO. It is available in powder form .

Scientific Research Applications

Chiral Building Blocks in Synthesis

2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride derivatives serve as versatile chiral building blocks for synthesizing complex molecules. For instance, (±)-1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, a related compound, has been utilized in the total synthesis of eudesmanes, agarofurans, and norcarotenoids, showcasing the pivotal role of such structures in organic synthesis. This compound was prepared through a series of steps including reduction, esterification, and preparative HPLC, highlighting the compound's utility in constructing optically pure enantiomers for further application in synthesis (Guangzhe Yu, 2005).

Conformationally Restricted Amino Acids

The synthesis and study of conformationally restricted alpha-amino acid analogues of amino acid antibiotics like furanomycin have been reported, which involve the synthesis of compounds with the 2-oxabicyclo[3.2.0]heptane core. This core is significant in numerous biologically active natural products, and the synthetic strategy employs a formal [2 + 2] cycloaddition, highlighting the potential of oxabicyclo[4.1.0]heptan-7-amine hydrochloride derivatives in creating biologically relevant structures (A. Avenoza et al., 2010).

Antitumor Agents

Novel oxapenam derivatives, incorporating the 4-oxa-1-azabicyclo[3.2.0] heptan-7-one structure, have been investigated for their antitumor activities. These studies provide insights into the structure-activity relationships within this class of compounds, revealing that modifications at certain positions can significantly influence their biological activities. The research indicates the potential of this compound derivatives in the development of new antitumor agents (R. Singh & R. Micetich, 2003).

Thermochemical Studies

Thermochemical properties of oxabicyclic compounds, including oxabicyclo[4.1.0]heptane derivatives, have been studied to understand their enthalpies of formation, entropy, and heat capacities. These properties are essential for applications in materials science and engineering, where the stability and reactivity of materials are critical. Such studies contribute to the broader understanding of the physical chemistry of these compounds and their potential applications in various scientific and industrial fields (J. Bozzelli & I. Rajasekaran, 2007).

Gas Hydrate Promoters

Research into oxabicyclic compounds as promoters for gas hydrates has revealed the potential of these structures in enhancing the formation and stability of gas hydrates. This application is particularly relevant in the energy sector, where gas hydrates are of interest for gas storage and transport technologies. The study of oxabicyclo[4.1.0]heptane derivatives in this context demonstrates their utility in developing more efficient and stable hydrate-based systems (Jiwoong Seol, Woongchul Shin, & Juwoon Park, 2020).

Safety and Hazards

The safety information for 2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride indicates that it is not intended for human or veterinary use. The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

Biochemical Analysis

Biochemical Properties

2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to inhibit protein phosphatase 1 and protein phosphatase 2A, which are crucial enzymes involved in the regulation of cellular processes such as cell division and signal transduction . The inhibition of these enzymes by this compound can lead to alterations in phosphorylation states of target proteins, thereby affecting their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein phosphatases by this compound can lead to changes in the phosphorylation status of key signaling molecules, thereby altering downstream signaling pathways . Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of protein phosphatase 1 and protein phosphatase 2A, thereby inhibiting their activity . The inhibition of these enzymes results in the accumulation of phosphorylated proteins, which can alter cellular functions and signaling pathways. Furthermore, this compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit protein phosphatases and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound can influence its activity and function, affecting cellular processes and signaling pathways.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes.

properties

IUPAC Name

2-oxabicyclo[4.1.0]heptan-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-4-2-1-3-8-6(4)5;/h4-6H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTOONBLWVEADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2OC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride
Reactant of Route 2
2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride
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2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride
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2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride
Reactant of Route 5
2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride
Reactant of Route 6
2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride

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